molecular formula C12H15NO4 B1660781 L-Tyrosine, N-(1-oxopropyl)- CAS No. 83240-72-6

L-Tyrosine, N-(1-oxopropyl)-

Cat. No.: B1660781
CAS No.: 83240-72-6
M. Wt: 237.25 g/mol
InChI Key: RIUFKWHJUHBQAL-JTQLQIEISA-N
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Description

L-Tyrosine, N-(1-oxopropyl)- is a derivative of the naturally occurring amino acid L-Tyrosine. L-Tyrosine is one of the 20 standard amino acids involved in protein synthesis and plays a crucial role in various biological processes. The N-(1-oxopropyl)- modification suggests the addition of a 1-oxopropyl group to the amino group of L-Tyrosine.

Preparation Methods

Synthetic Routes and Reaction Conditions: L-Tyrosine, N-(1-oxopropyl)- can be synthesized through chemical and biotechnological methods. Chemical synthesis involves the direct modification of L-Tyrosine using chemical catalysts. This process typically requires extreme reaction conditions such as high temperatures and multi-step procedures, which can result in various toxic intermediates .

Biotechnological methods, including microbial fermentation and enzymatic catalysis, offer an alternative approach. These methods are environmentally friendly and near carbon-free. Enzyme catalysis, in particular, provides a promising and efficient approach due to its elevated specificity, diversity, and atom economy .

Chemical Reactions Analysis

Types of Reactions: L-Tyrosine, N-(1-oxopropyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. The phenolic hydroxyl group and the α-amino group of L-Tyrosine are highly reactive and can participate in these reactions .

Common Reagents and Conditions: Common reagents used in the reactions of L-Tyrosine, N-(1-oxopropyl)- include oxidants, reducing agents, and electrophiles. Transition metal-mediated approaches are also available for tyrosine modification, such as the reaction of tyrosine with an electrophilic π-allyl palladium complex, resulting in tyrosine O-alkylation .

Major Products: The major products formed from these reactions include various high-value chemicals such as unsaturated aromatic compounds, α-hydroxy acids, and aromatic alcohols. These products are commonly applied in the feed, pharmaceutical, and fine chemical industries .

Scientific Research Applications

L-Tyrosine, N-(1-oxopropyl)- has a wide range of scientific research applications. It is used in the pharmaceutical, food, and cosmetics industries. In pharmaceuticals, it serves as a precursor to alkaloids such as morphine, neurotransmitters, epinephrine, p-coumaric acid, thyroxine, pigment melanin, and catecholamines . It also plays a vital role in photosynthesis and is used in dietary supplements and food additives .

Mechanism of Action

The mechanism of action of L-Tyrosine, N-(1-oxopropyl)- involves its role as a precursor in the synthesis of neurotransmitters such as norepinephrine and dopamine. Elevated brain norepinephrine and dopamine levels are thought to be associated with antidepressant effects . The compound’s α-carboxyl group can be converted to an aldehyde group by L-Tyrosine reductases through a series of steps, including the formation of an acyl-AMP intermediate .

Comparison with Similar Compounds

L-Tyrosine, N-(1-oxopropyl)- can be compared with other derivatives of L-Tyrosine, such as L-3,4-dihydroxyphenylalanine, tyramine, and 4-hydroxyphenylpyruvic acid. These compounds share similar functional groups but differ in their specific modifications and applications . The N-(1-oxopropyl)- modification of L-Tyrosine makes it unique in its specific reactivity and applications.

List of Similar Compounds:
  • L-3,4-Dihydroxyphenylalanine
  • Tyramine
  • 4-Hydroxyphenylpyruvic acid
  • Benzylisoquinoline alkaloids

Properties

IUPAC Name

(2S)-3-(4-hydroxyphenyl)-2-(propanoylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-2-11(15)13-10(12(16)17)7-8-3-5-9(14)6-4-8/h3-6,10,14H,2,7H2,1H3,(H,13,15)(H,16,17)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIUFKWHJUHBQAL-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80465118
Record name L-Tyrosine, N-(1-oxopropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80465118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83240-72-6
Record name L-Tyrosine, N-(1-oxopropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80465118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-3-(4-hydroxyphenyl)-2-propanamidopropanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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